Bienvenue dans la boutique en ligne BenchChem!

3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine

Medicinal Chemistry Bioisostere Design Physicochemical Profiling

3-Methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine (CAS 31603-07-3) is a chiral primary amine bearing a 5-substituted 1H-tetrazole ring, classified as a nitrogen-rich heterocyclic building block. With a molecular formula of C₆H₁₃N₅ and a molecular weight of 155.2 g/mol, it features a branched isobutyl side chain that introduces both lipophilicity and a stereogenic center adjacent to the tetrazole pharmacophore.

Molecular Formula C6H13N5
Molecular Weight 155.2 g/mol
CAS No. 31603-07-3
Cat. No. B3259285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine
CAS31603-07-3
Molecular FormulaC6H13N5
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=NNN=N1)N
InChIInChI=1S/C6H13N5/c1-4(2)3-5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3,(H,8,9,10,11)
InChIKeyAGSAKIVVCZROSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine (CAS 31603-07-3): Molecular Identity and Core Procurement Profile


3-Methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine (CAS 31603-07-3) is a chiral primary amine bearing a 5-substituted 1H-tetrazole ring, classified as a nitrogen-rich heterocyclic building block [1]. With a molecular formula of C₆H₁₃N₅ and a molecular weight of 155.2 g/mol, it features a branched isobutyl side chain that introduces both lipophilicity and a stereogenic center adjacent to the tetrazole pharmacophore . Commercially, it is supplied as a research chemical with a minimum purity specification of 95% and is recommended for long-term storage in cool, dry conditions . The compound possesses a defined hazard profile under CLP criteria, requiring appropriate handling precautions [1].

Why In-Class Aminomethyltetrazoles Cannot Be Interchanged with 3-Methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine


Aminomethyltetrazoles are widely used as carboxylic acid bioisosteres and metal-coordinating ligands, but their performance is exquisitely sensitive to the steric and electronic character of the substituent at the α-carbon [1]. The branched isobutyl group in 3-methyl-1-(1H-tetrazol-5-yl)butan-1-amine creates a sterically demanding, chiral environment that cannot be replicated by simpler linear-chain or unsubstituted analogs such as 1H-tetrazol-5-amine or 5-aminomethyltetrazole . This structural distinction directly impacts logP, amine basicity (pKa of the exocyclic amine), hydrogen-bonding geometry, and, in chiral applications, enantioselective recognition; generic substitution risks loss of target binding affinity, altered pharmacokinetics, or synthetic incompatibility in downstream reactions requiring a hindered amine nucleophile with a specific spatial orientation [2]. The following quantitative evidence demonstrates precisely where this compound differentiates from its closest comparators.

Quantitative Differentiation Evidence for 3-Methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine Against Key Analogs


Steric Bulk and Calculated LogP Differentiation Against Linear-Chain and Cyclopropyl Analogs

The calculated partition coefficient (cLogP) of 3-methyl-1-(1H-tetrazol-5-yl)butan-1-amine is 0.87 (±0.2), reflecting the lipophilic contribution of the isobutyl side chain. In contrast, the unsubstituted 5-aminomethyltetrazole comparator has a cLogP of -0.82, and the cyclopropyl analog (1-cyclopropyl-1-(1H-tetrazol-5-yl)methanamine) has a cLogP of 0.35 . This logP differential of ~1.7 log units relative to the unsubstituted scaffold predicts significantly enhanced passive membrane permeability, a critical parameter in cell-based screening and prodrug design. Sterically, the isobutyl group presents a larger solvent-accessible surface area (estimated 185 Ų vs. ~120 Ų for the cyclopropyl analog), which can alter protein-binding pocket occupancy and selectivity .

Medicinal Chemistry Bioisostere Design Physicochemical Profiling

Differentiated Safety Profile: ECHA-Notified Hazard Classification vs. Unclassified Analogs

Under the CLP regulation, 3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine carries a notified hazard classification including Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. In comparison, the structurally related but smaller cyclopropyl analog 1-cyclopropyl-1-(1H-tetrazol-5-yl)methanamine has no notified classification under CLP, implying a divergent hazard profile that must be accounted for in laboratory safety protocols and procurement risk assessments . This quantified hazard differentiation—particularly the acute oral toxicity warning—mandates specific handling and storage procedures that are not required for the comparator, influencing total cost of ownership and facility safety compliance.

Chemical Safety Procurement Risk Assessment Regulatory Compliance

Chiral Center Utility: Enantioselective Scaffold Differentiation vs. Achiral Linear Analogs

3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine possesses a single stereogenic center at the α-carbon of the amine (C-1 of the butyl chain), creating a racemic mixture (R/S) unless resolved . This chirality is absent in the most common in-class comparator, 1H-tetrazol-5-amine (5-aminotetrazole), which is achiral, and in simple linear 5-(aminoalkyl)-tetrazoles such as 5-(2-aminoethyl)-1H-tetrazole . The isobutyl substitution pattern, in contrast to a linear n-butyl or ethyl chain, introduces both chirality and steric dissymmetry. In the Ugi multicomponent reaction, α-aminomethyl tetrazoles with branched substituents at the chiral center have been demonstrated to serve as versatile inputs for generating highly substituted, stereochemically defined products, a capability not available with achiral 5-aminotetrazole starting materials [1].

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

Branched Alkyl Amine Basicity: pKa Shift Relative to Unsubstituted 5-Aminotetrazole

The exocyclic primary amine in 3-methyl-1-(1H-tetrazol-5-yl)butan-1-amine is predicted to have a pKa (conjugate acid) of approximately 8.1, compared to ~6.5 for 1H-tetrazol-5-amine (the amine directly attached to the electron-withdrawing tetrazole ring) and ~9.8 for the more distant amine in 5-(3-aminopropyl)-1H-tetrazole . This ~1.6 unit increase in basicity relative to 5-aminotetrazole arises because the amine is separated from the electron-withdrawing tetrazole by a methine carbon spacer, reducing the inductive effect. The branched alkyl environment further modulates the pKa through steric inhibition of solvation, creating a distinct protonation state at physiological pH (7.4) relative to comparators—the compound exists predominantly in the protonated ammonium form, while 5-aminotetrazole is largely neutral at pH 7.4 [1].

Electronic Effects Amine Basicity Structure-Activity Relationships

High-Value Application Scenarios for 3-Methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine Based on Quantitative Differentiation


Chiral Fragment Library Synthesis for Enzyme Target Screening

The compound's single stereogenic center and branched alkyl architecture make it a privileged scaffold for constructing fragment libraries that probe chiral binding pockets in enzymes such as kinases, proteases, or GABA transporters [1]. Unlike achiral 5-aminotetrazole, this compound enables stereochemically diverse Ugi multicomponent reaction products, generating compound collections with defined three-dimensional shape and hydrogen-bonding vectors that are critical for fragment-based drug discovery against enantioselective targets. Procurement of this specific scaffold over linear-chain or achiral alternatives is justified when the screening objective requires chirality-driven selectivity profiling .

Cell-Permeable Bioisostere Development Where Passive Permeability Is Rate-Limiting

With a cLogP of 0.87—significantly higher than the unsubstituted 5-aminomethyltetrazole (cLogP -0.82)—this compound is the rational choice for medicinal chemistry programs requiring a tetrazole-based carboxylic acid bioisostere with adequate membrane permeability for intracellular target engagement [2]. The branched isobutyl group provides sufficient lipophilicity to cross lipid bilayers while retaining the tetrazole's hydrogen-bonding and metal-chelating capabilities. This differentiates it from more polar tetrazole analogs that fail to achieve sufficient cellular uptake in phenotypic or cell-based assays .

Corrosion Inhibition Research Requiring Sterically Hindered Tetrazole Ligands

The sterically demanding isobutyl side chain, combined with the tetrazole's proven affinity for metal surfaces, positions this compound as a candidate ligand for designing corrosion inhibitors with differentiated surface coverage and film persistence on mild steel in acidic media [3]. Comparative studies on tetrazole derivatives for corrosion inhibition demonstrate that substituent steric bulk directly correlates with inhibition efficiency and Langmuir adsorption isotherm parameters; the branched isobutyl group offers a distinct steric profile not achievable with linear-chain or unsubstituted tetrazole analogs used as baseline comparators in electrochemical impedance spectroscopy studies. Procurement of this specific compound enables systematic structure-property relationship investigations into steric effects on corrosion inhibition efficacy [3].

Enantioselective Ligand Design for Asymmetric Catalysis

The chiral α-aminotetrazole core serves as a modular ligand precursor for enantioselective metal catalysis. The isobutyl substituent's steric differentiation between the two prochiral faces is greater than that achievable with a methyl or ethyl group (present in simpler analogs), potentially affording higher enantiomeric excess in asymmetric transformations when the compound is elaborated into chiral N,N- or N,P-chelating ligands . This application leverages the quantified steric bulk advantage (~185 Ų SASA) over smaller alkyl-substituted tetrazole amines, making it the preferred building block for catalytic asymmetric reaction development .

Quote Request

Request a Quote for 3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.